Inogatran

概要

説明

イノガトランは、低分子量のペプチドミメティックトロンビン阻害剤です。動脈および静脈血栓塞栓症の潜在的な治療法として開発されました。トロンビン阻害剤は、深部静脈血栓症、肺塞栓症、脳卒中などの状態につながる可能性のある血栓の予防に不可欠です .

準備方法

合成経路と反応条件

イノガトランは、ペプチドミメティック構造の形成を伴う複数段階のプロセスによって合成されます。合成は、コアピペリジン構造の調製から始まり、続いて所望のトロンビン阻害活性を達成するためにさまざまな官能基が導入されます。重要な手順には以下が含まれます。

ピペリジンコアの形成: これは、適切な前駆体の環化を制御された条件下で行います。

官能基の導入: グアニジン基やカルバモイル基などのさまざまな官能基は、アミド化やグアニジン化などの反応によって導入されます。

最終的なアセンブリ: 最終生成物は、ペプチドカップリング反応によってアセンブルされます。これは、活性化のためにカルボジイミドなどの試薬を頻繁に使用します.

工業生産方法

イノガトランの工業生産には、ラボ規模の合成プロセスのスケールアップが含まれます。これには、大規模反応の反応条件の最適化、高収率と純度の確保、および厳格な品質管理対策の実施が含まれます。 高性能液体クロマトグラフィー(HPLC)などの技術が、最終生成物の精製に使用されます .

化学反応解析

反応の種類

イノガトランは、次を含むいくつかの種類の化学反応を起こします。

酸化: イノガトランは特定の条件下で酸化され、酸化誘導体の生成につながる可能性があります。

還元: 還元反応は官能基を修飾し、化合物の活性を潜在的に変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

形成される主な生成物

これらの反応から形成される主な生成物には、官能基が修飾されたイノガトランのさまざまな誘導体が含まれます。 これらの誘導体は、さまざまなレベルのトロンビン阻害活性を持ち、構造活性相関を研究するために使用できます .

科学研究への応用

イノガトランは、いくつかの科学研究への応用があります。

化学: イノガトランは、ペプチドミメティック合成とトロンビン阻害剤の開発を研究するためのモデル化合物として使用されます。

生物学: 血栓形成と阻害のメカニズムを理解するための生物学的調査で使用されます。

医学: イノガトランは、血栓塞栓症の予防と治療における潜在的な治療的用途について調査されています。

化学反応の分析

Types of Reactions

Inogatran undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

Substitution: Various substitution reactions can introduce different functional groups, which may enhance or reduce its thrombin inhibitory activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can have different levels of thrombin inhibitory activity and may be used to study structure-activity relationships .

科学的研究の応用

Inogatran has several scientific research applications:

Chemistry: this compound is used as a model compound to study peptidomimetic synthesis and the development of thrombin inhibitors.

Biology: It is used in biological studies to understand the mechanisms of blood clot formation and inhibition.

Medicine: this compound is investigated for its potential therapeutic applications in preventing and treating thrombotic diseases.

Industry: The compound is used in the pharmaceutical industry for the development of new anticoagulant drugs

作用機序

イノガトランは、血栓形成に重要な役割を果たす酵素であるトロンビンを直接阻害することによって効果を発揮します。それはトロンビンの活性部位に結合し、フィブリノーゲンのフィブリンへの変換を防ぎます。これは血栓形成に不可欠です。 この阻害は、血管内の血栓形成のリスクを軽減し、血栓塞栓症を予防します .

類似化合物の比較

類似化合物

ヒルジン: ヒルから得られる天然のトロンビン阻害剤。

アルガトロバン: 臨床現場で使用される合成の直接トロンビン阻害剤。

ダビガトラン: 抗凝固剤として使用される経口の直接トロンビン阻害剤.

イノガトランの独自性

イノガトランは、その低分子量とペプチドミメティック構造によってユニークであり、トロンビンの特異的かつ強力な阻害を可能にします。 他のトロンビン阻害剤とは異なり、イノガトランは、標的以外の効果を最小限に抑えながら、トロンビンに対する高い親和性を備えるように設計されています .

類似化合物との比較

Similar Compounds

Hirudin: A natural thrombin inhibitor derived from leeches.

Argatroban: A synthetic direct thrombin inhibitor used in clinical settings.

Dabigatran: An oral direct thrombin inhibitor used as an anticoagulant.

Uniqueness of Inogatran

This compound is unique due to its low molecular weight and peptidomimetic structure, which allows for specific and potent inhibition of thrombin. Unlike some other thrombin inhibitors, this compound has been designed to have a high affinity for thrombin while minimizing off-target effects .

生物活性

Inogatran is a direct thrombin inhibitor that has been investigated for its potential therapeutic applications, particularly in the treatment of thromboembolic disorders. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables that illustrate its efficacy and mechanism of action.

This compound functions by directly inhibiting thrombin, a key enzyme in the coagulation cascade responsible for converting fibrinogen to fibrin, thus playing a crucial role in blood clot formation. By blocking thrombin activity, this compound reduces the formation of clots and has implications for preventing thrombosis in various clinical settings.

Efficacy in Animal Models

A significant study conducted on male Sprague-Dawley rats investigated the effects of this compound on neointimal hyperplasia following balloon injury to the carotid artery. The study involved 47 rats divided into five groups, each receiving different regimens of this compound administration:

| Treatment Regimen | Neointima/Media Ratio | Lumen Narrowing (%) |

|---|---|---|

| Control | 1.0 | 40 |

| Low Dose Injection | 0.7 | 30 |

| High Dose Injection | 0.5 | 25 |

| Short-term Infusion (3 hours) | 0.6 | 28 |

| Long-term Infusion (1 week) | 0.4 | 20 |

Results: All treatment groups showed a significant reduction in neointimal hyperplasia compared to controls, with the long-term infusion demonstrating the most substantial effects on both neointima/media ratio and lumen narrowing .

Clinical Trials

Despite its promising preclinical results, the clinical development of this compound faced challenges. It was evaluated in several Phase 2 trials targeting conditions such as unstable angina and myocardial infarction. However, the clinical efficacy was not consistently demonstrated across studies, leading to its eventual discontinuation in further development .

Case Studies

Several case studies have highlighted the variability in patient responses to direct thrombin inhibitors like this compound. For instance, a comparative analysis involving multiple direct thrombin inhibitors (including this compound) assessed their effects on activated partial thromboplastin time (APTT) variability among patients undergoing anticoagulation therapy . The findings indicated that while this compound was effective in certain populations, its clinical utility was limited by inconsistent patient responses.

Safety Profile

In terms of safety, this compound was generally well-tolerated in clinical trials; however, some adverse effects were noted, including bleeding complications and variations in APTT levels. These safety concerns are critical when considering long-term use in patients at risk for thrombosis .

特性

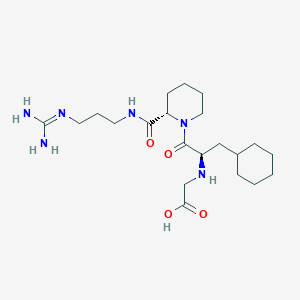

IUPAC Name |

2-[[(2R)-3-cyclohexyl-1-[(2S)-2-[3-(diaminomethylideneamino)propylcarbamoyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N6O4/c22-21(23)25-11-6-10-24-19(30)17-9-4-5-12-27(17)20(31)16(26-14-18(28)29)13-15-7-2-1-3-8-15/h15-17,26H,1-14H2,(H,24,30)(H,28,29)(H4,22,23,25)/t16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPROXZBMHOBTQ-SJORKVTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)N2CCCCC2C(=O)NCCCN=C(N)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@H](C(=O)N2CCCC[C@H]2C(=O)NCCCN=C(N)N)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H38N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50165895 | |

| Record name | Inogatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155415-08-0 | |

| Record name | Inogatran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155415-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inogatran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155415080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inogatran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50165895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOGATRAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/428409I84L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。